molecular formula C16H19N5O2 B2545548 2-Methyl-5-{4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}pyrazine CAS No. 2380095-96-3

2-Methyl-5-{4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}pyrazine

Cat. No.: B2545548
CAS No.: 2380095-96-3
M. Wt: 313.361
InChI Key: FOHZGXNALDJGKC-UHFFFAOYSA-N
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Description

2-Methyl-5-{4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}pyrazine is a complex organic compound that features a pyrazine ring substituted with a piperidine moiety linked to a methylpyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-{4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}pyrazine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-{4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}pyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-Methyl-5-{4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}pyrazine has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a bioactive compound in drug discovery.

    Medicine: It could be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-5-{4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-{4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}pyrazine is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds. Its combination of a pyrazine ring with a piperidine and methylpyrimidine group makes it a versatile compound for various applications.

Properties

IUPAC Name

(5-methylpyrazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-11-7-19-16(20-8-11)23-13-3-5-21(6-4-13)15(22)14-10-17-12(2)9-18-14/h7-10,13H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHZGXNALDJGKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=NC=C(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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